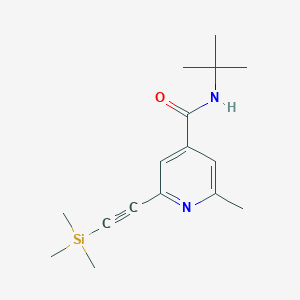
N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide: is a complex organic compound that belongs to the class of isonicotinamides It is characterized by the presence of tert-butyl, methyl, and trimethylsilyl groups attached to an isonicotinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methylisonicotinic acid with tert-butylamine to form the corresponding amide. This intermediate is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene under palladium-catalyzed conditions to introduce the trimethylsilyl-ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isonicotinamide backbone or the ethynyl group.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce saturated analogs.
Applications De Recherche Scientifique
Chemistry: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its ability to interact with specific molecular targets can be exploited to develop drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the tert-butyl and trimethylsilyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
N-(tert-Butyl)-2-methylisonicotinamide: Lacks the trimethylsilyl-ethynyl group, resulting in different reactivity and applications.
2-Methyl-6-((trimethylsilyl)ethynyl)isonicotinamide: Lacks the tert-butyl group, affecting its stability and binding properties.
N-(tert-Butyl)-isonicotinamide: Lacks both the methyl and trimethylsilyl-ethynyl groups, leading to distinct chemical behavior.
Uniqueness: N-(tert-Butyl)-2-methyl-6-((trimethylsilyl)ethynyl)isonicotinamide is unique due to the combination of tert-butyl, methyl, and trimethylsilyl-ethynyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H24N2OSi |
|---|---|
Poids moléculaire |
288.46 g/mol |
Nom IUPAC |
N-tert-butyl-2-methyl-6-(2-trimethylsilylethynyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H24N2OSi/c1-12-10-13(15(19)18-16(2,3)4)11-14(17-12)8-9-20(5,6)7/h10-11H,1-7H3,(H,18,19) |
Clé InChI |
OYDHXKQSRKMTOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C#C[Si](C)(C)C)C(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


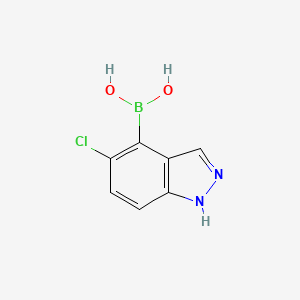
![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11757869.png)
![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B11757881.png)
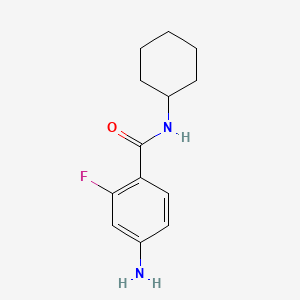
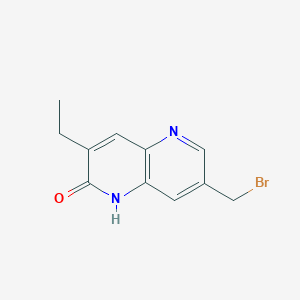
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)

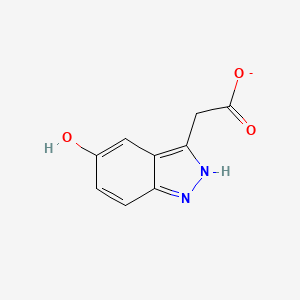
![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)
![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
